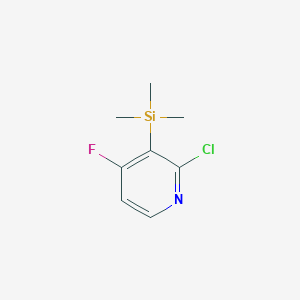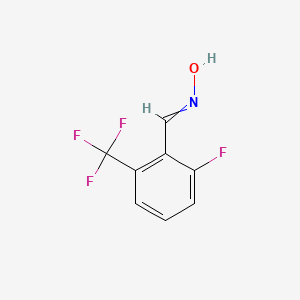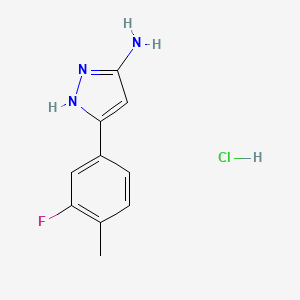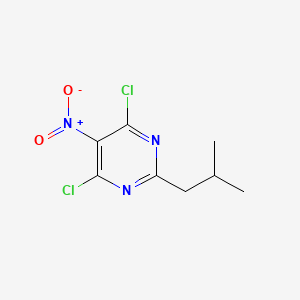![molecular formula C9H10O3 B13696805 6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
6-Methoxy-4-methylbenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methylbenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[d][1,3]dioxole ring. It is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylbenzo[d][1,3]dioxole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcatechol and methanol.
Methoxylation: The 4-methylcatechol undergoes methoxylation using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 6th position.
Cyclization: The methoxylated intermediate is then subjected to cyclization under acidic conditions to form the benzo[d][1,3]dioxole ring structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Catalysts: Employing efficient catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-4-methylbenzo[d][1,3]dioxole has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-4-methylbenzo[d][1,3]dioxole: Characterized by a methoxy group at the 6th position and a methyl group at the 4th position.
6-Methoxy-4-ethylbenzo[d][1,3]dioxole: Similar structure but with an ethyl group instead of a methyl group.
6-Methoxy-4-propylbenzo[d][1,3]dioxole: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(10-2)4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
Clave InChI |
WNYKIWYZYQWKRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



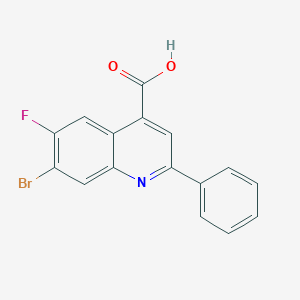

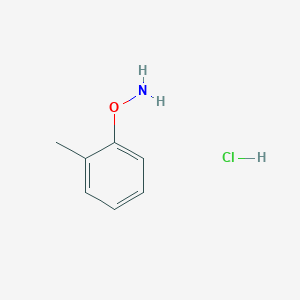



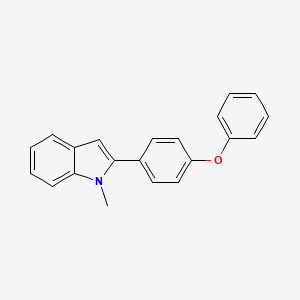
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
